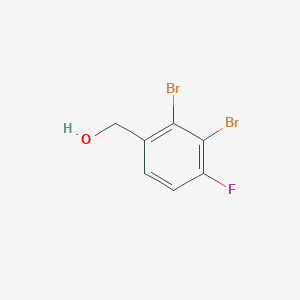

2,3-Dibromo-4-fluorobenzyl alcohol

Description

Contextualization within Halogenated Aromatic Alcohols and Related Benzyl (B1604629) Alcohol Derivatives

Halogenated aromatic alcohols are a cornerstone in organic synthesis, serving as pivotal building blocks for more complex molecules. The introduction of halogen atoms onto an aromatic ring can significantly modify the electronic properties and reactivity of the molecule. For instance, halogens can act as directing groups in electrophilic aromatic substitution reactions and can be displaced through various nucleophilic substitution and cross-coupling reactions.

Benzyl alcohol and its derivatives are particularly important due to the reactivity of the benzylic hydroxyl group, which can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. The presence of halogens on the aromatic ring, as seen in 2,3-Dibromo-4-fluorobenzyl alcohol, further enhances its synthetic utility. The bromine atoms can participate in a wide range of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex carbon-carbon bonds. The fluorine atom, with its high electronegativity and small size, can influence the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable feature in the design of bioactive compounds.

Rationale for Academic Investigation of this compound

While direct academic studies on this compound are not widely published, the rationale for its investigation can be inferred from the applications of analogous polyhalogenated aromatic compounds. The unique arrangement of two bromine atoms and a fluorine atom on the benzyl alcohol scaffold presents several avenues for research:

Medicinal Chemistry: The combination of bromine and fluorine atoms could lead to the development of novel pharmaceutical candidates. Halogenated compounds are prevalent in many approved drugs, and the specific substitution pattern of this compound could be explored for its potential biological activity. It can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Materials Science: Polyhalogenated aromatic compounds are often used in the synthesis of flame retardants, polymers, and liquid crystals. The dibromo-fluoro substitution pattern could impart unique properties to materials derived from this alcohol, such as enhanced thermal stability or specific liquid crystalline phases.

Synthetic Methodology: The presence of multiple, distinct halogen atoms allows for selective and sequential chemical transformations. Researchers could investigate regioselective reactions, where one halogen atom reacts preferentially over the others, providing a powerful tool for the controlled synthesis of complex, multi-substituted aromatic compounds.

Current Research Landscape and Emerging Directions for Dihalo-Fluorinated Benzyl Alcohol Systems

The broader class of dihalo-fluorinated benzyl alcohols is an active area of research. Current investigations are focused on several key areas:

Novel Synthesis Methods: Chemists are continuously developing more efficient and environmentally friendly methods for the synthesis of polyhalogenated aromatic compounds. This includes the exploration of novel catalysts and reaction conditions for the selective halogenation of aromatic rings. A common synthetic route to benzyl alcohols involves the reduction of the corresponding benzaldehyde (B42025). ncert.nic.in Therefore, the synthesis of 2,3-dibromo-4-fluorobenzaldehyde (B1407820) would be a key step. The synthesis of related compounds like 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved through the bromination of 4-fluorobenzaldehyde. A similar approach could potentially be adapted for the synthesis of the 2,3-dibromo-4-fluoro analogue.

Catalytic Cross-Coupling Reactions: A major focus is on the use of these compounds in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of bromine and fluorine atoms can be exploited to build molecular complexity in a stepwise manner.

Applications in Agrochemicals: Halogenated compounds play a crucial role in the development of modern pesticides and herbicides. The unique electronic and steric properties of dihalo-fluorinated benzyl alcohols make them attractive scaffolds for the discovery of new agrochemicals.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1804932-93-1 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| Predicted Boiling Point | 326.3±37.0 °C chemicalbook.com |

| Predicted Density | 2.030±0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 13.42±0.10 chemicalbook.com |

Typical Spectroscopic Data for Halogenated Benzyl Alcohols

| Spectroscopy | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The benzylic CH₂ protons usually resonate around δ 4.5-4.8 ppm. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent, typically appearing between δ 2.0-5.0 ppm. |

| ¹³C NMR | Aromatic carbons appear in the range of δ 110-140 ppm. The benzylic carbon (C-OH) is typically found around δ 60-65 ppm. Carbon-halogen bonds influence the chemical shifts of the attached carbons. |

| IR Spectroscopy | A broad O-H stretching band is observed around 3200-3600 cm⁻¹. A C-O stretching vibration appears in the region of 1000-1200 cm⁻¹. Characteristic C-Br and C-F stretching vibrations are also present at lower wavenumbers. pressbooks.pub |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio). youtube.com Fragmentation would likely involve the loss of the hydroxyl group and halogen atoms. |

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dibromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRRJMIDHSGKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to 2,3 Dibromo 4 Fluorobenzyl Alcohol

Retrosynthetic Analysis of 2,3-Dibromo-4-fluorobenzyl Alcohol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnections involve the functional group interconversion (FGI) of the alcohol and the installation of the halogen atoms.

A primary retrosynthetic step is the conversion of the benzyl (B1604629) alcohol functional group into a more robust precursor that can withstand the conditions of aromatic halogenation. The alcohol can be traced back to the reduction of a corresponding benzaldehyde (B42025) or benzoic acid. This FGI approach is common, as exemplified by the synthesis of 2-chloro-4-fluorobenzyl alcohol from 2-chloro-4-fluorobenzoic acid using a borane-tetrahydrofuran (B86392) solution. chemicalbook.com Therefore, a key intermediate is envisioned as 2,3-dibromo-4-fluorobenzoic acid or 2,3-dibromo-4-fluorotoluene .

Further disconnection of the C-Br bonds from a precursor like 4-fluorotoluene or 4-fluorobenzoic acid presents the main regiochemical challenge. The directing effects of the existing substituents must be carefully considered to achieve the desired 2,3-dibromo substitution pattern. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Pathway for this compound

This analysis reveals that the core problem lies in the selective bromination of a 4-fluoroaromatic system to install bromine atoms at the 2- and 3-positions.

Bromination Strategies for Aromatic Systems Leading to 2,3-Dibromo Functionality

Achieving the specific 2,3-dibromo substitution pattern on a 4-fluorinated benzene (B151609) ring is non-trivial. Standard electrophilic bromination often leads to mixtures of isomers based on the directing effects of the substituents. Therefore, more advanced methods are often required.

Regioselective Electrophilic Aromatic Bromination Methodologies

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov The regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. In the case of a precursor like 4-fluorotoluene, both the fluorine atom and the methyl group are ortho-, para-directing. This would direct incoming electrophiles to positions 2, 3, 5, and 6. However, the strong activating and ortho, para-directing nature would preferentially lead to bromination at position 2 (ortho to methyl, meta to fluoro) and position 3 (ortho to fluoro, meta to methyl), but achieving selective dibromination at precisely the 2 and 3 positions in a one-pot reaction is challenging and often results in a mixture of isomers.

Similarly, for 4-fluorobenzoic acid, the fluorine is ortho-, para-directing while the carboxylic acid group is a meta-director. This conflicting directionality complicates selective synthesis.

To enhance regioselectivity, various reagents and conditions have been developed. nih.gov While reagents like N-bromosuccinimide (NBS) in conjunction with zeolites or silica (B1680970) gel can improve para-selectivity in some systems, achieving the specific ortho-dibromination required here remains a significant hurdle for standard electrophilic substitution. nih.gov

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Br₂ / Lewis Acid (e.g., FeBr₃) | Inert solvent | Standard bromination, regioselectivity depends on substrate. |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), DMF, or with silica gel | Often used for mild bromination; selectivity can be tuned by conditions. nih.gov |

| Tetraalkylammonium tribromides | Various | Known to provide high para-selectivity for activated systems like phenols. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | Inert solvent | A stable, solid source of electrophilic bromine. |

Bromination via Organometallic Intermediates

To overcome the limitations of electrophilic substitution, organometallic strategies offer a powerful alternative for regiocontrol. Directed ortho-metalation (DoM) is a key technique where a functional group on the aromatic ring directs deprotonation (metalation) by an organolithium reagent to an adjacent position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to install a bromine atom with high precision.

For the synthesis of this compound, a plausible route could start with 3-bromo-4-fluorotoluene. The fluorine atom could direct lithiation to the 2-position, which upon quenching with a bromine source, would yield the desired 2,3-dibromo-4-fluorotoluene. The development of transition metal-mediated fluorination and borylation highlights the increasing importance of organometallic intermediates in synthesizing complex halogenated aromatics. acs.orgnih.govnih.gov

Radical Benzylic Bromination Techniques

Radical benzylic bromination is a highly selective method for installing a bromine atom on a carbon atom adjacent to an aromatic ring (the benzylic position). This reaction does not brominate the aromatic ring itself. The most common reagent for this transformation is N-Bromosuccinimide (NBS), typically used with a radical initiator like AIBN (azobisisobutyronitrile) or light in a non-polar solvent like carbon tetrachloride.

This technique is not a direct method for achieving the 2,3-dibromo functionality on the aromatic ring. However, it is a crucial step in a synthetic pathway that proceeds through a toluene (B28343) intermediate. For instance, if 2,3-dibromo-4-fluorotoluene is synthesized, it can be converted to the target alcohol via a two-step sequence:

Benzylic Bromination: Reaction with NBS and a radical initiator would convert the methyl group into a bromomethyl group, yielding 2,3-dibromo-4-fluorobenzyl bromide.

Hydrolysis: The resulting benzyl bromide can be readily hydrolyzed to the final product, this compound, often using aqueous sodium hydroxide (B78521) or carbonate. A similar transformation is the Appel reaction, which can convert an alcohol to a bromide using reagents like carbon tetrabromide and triphenylphosphine, though this is more relevant for the reverse reaction. tcichemicals.com

Introduction of Fluorine at the 4-Position of the Benzyl Alcohol System

If the synthetic strategy involves adding the fluorine atom to a pre-brominated aromatic ring, specific fluorination methods are required. While electrophilic fluorination reagents exist, nucleophilic routes are generally more common for introducing fluorine into a specific position on an aromatic ring.

Nucleophilic Fluorination Routes

Nucleophilic fluorination of aromatic rings typically requires an activated substrate, such as one bearing strong electron-withdrawing groups, or proceeds via a diazonium salt intermediate.

The most prominent method for this transformation is the Balz-Schiemann reaction . This reaction involves the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄). This forms a thermally stable aryl diazonium tetrafluoroborate (B81430) salt. Upon gentle heating, this salt decomposes, releasing nitrogen gas and yielding the desired aryl fluoride (B91410).

An alternative strategy involves using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). nih.gov These reactions often require high temperatures and polar aprotic solvents (e.g., DMF, DMSO) to enhance the nucleophilicity of the fluoride ion. The efficiency of these reactions can be improved by using phase-transfer catalysts or crown ethers, which help to solubilize the fluoride salt and increase its reactivity. nih.gov However, direct nucleophilic aromatic substitution (SNAr) of a leaving group like chlorine or nitro by fluoride is generally challenging unless the ring is sufficiently activated by electron-withdrawing groups. The development of novel reagents and catalytic systems to overcome the low solubility and high basicity of fluoride sources remains an active area of research. ucla.edu

Table 2: Key Nucleophilic Aromatic Fluorination Methods

| Method | Reagent(s) | Precursor Functional Group | Description |

|---|---|---|---|

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Amine (-NH₂) | Diazotization of an aniline (B41778) derivative forms a diazonium tetrafluoroborate salt, which decomposes upon heating to yield the aryl fluoride. |

| Halex Reaction (Halogen Exchange) | KF, CsF | Halogen (Cl, Br) | High-temperature reaction in a polar aprotic solvent. Requires activation by electron-withdrawing groups on the ring. nih.govnih.gov |

| Nucleophilic Substitution | KF/Crown Ether | Nitro Group (-NO₂) | Substitution of a nitro group, which is a good leaving group on an activated aromatic ring. nih.gov |

Electrophilic Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many fluorinated organic compounds. Electrophilic fluorination presents a powerful method for this transformation, offering an alternative to traditional nucleophilic fluorination techniques. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring, with an electrophilic fluorine source ("F+"). wikipedia.orgnih.gov

While direct electrophilic fluorination of a pre-existing dibromobenzyl alcohol to produce this compound is a conceptually plausible route, the regioselectivity would be a significant challenge due to the directing effects of the existing substituents. A more likely strategy involves the fluorination of a suitable precursor, such as 2,3-dibromotoluene (B1594514) or a derivative, followed by subsequent modification of the side chain.

A range of N-F reagents have been developed for this purpose, as they are generally safer, more stable, and easier to handle than elemental fluorine. wikipedia.orgresearchgate.net These reagents can be neutral or cationic; cationic reagents often exhibit enhanced reactivity because the positively charged nitrogen atom withdraws electron density from the fluorine, increasing its electrophilicity. wikipedia.org Common and commercially available electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.orgresearchgate.net The mechanism of fluorine transfer from these reagents is complex and remains a subject of investigation, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.orgnih.gov

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Type |

|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Neutral N-F |

| N-fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F |

Synthesis of the Benzyl Alcohol Moiety

The conversion of a carbonyl or carboxyl group into a primary alcohol is a fundamental transformation in organic synthesis and a key strategy for producing the benzyl alcohol functional group in the target molecule.

Reduction of Corresponding 2,3-Dibromo-4-fluorobenzaldehyde (B1407820) Precursors

One of the most direct methods for synthesizing this compound is through the reduction of its corresponding aldehyde, 2,3-Dibromo-4-fluorobenzaldehyde. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. A variety of reducing agents can accomplish this conversion efficiently.

Patent literature demonstrates a similar reduction where 2-bromo-4-fluorobenzaldehyde (B1271550) is reduced to 2-bromo-4-fluorobenzyl alcohol using diisobutylaluminum hydride (DIBAL-H). google.com This reagent is a versatile and selective reducing agent, often used for the reduction of esters and aldehydes. Other common reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can depend on the presence of other functional groups in the molecule and desired reaction conditions. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and shows greater tolerance for other reducible functional groups.

Reduction of Corresponding 2,3-Dibromo-4-fluorobenzoic Acid Precursors

An alternative and common synthetic route involves the reduction of the corresponding carboxylic acid, 2,3-Dibromo-4-fluorobenzoic acid. Carboxylic acids are generally more resistant to reduction than aldehydes and require more powerful reducing agents or a two-step approach.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of directly reducing carboxylic acids to primary alcohols. nih.gov A documented procedure for a related compound, 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzoic acid, involves its reduction to the corresponding benzyl alcohol using LiAlH₄ in tetrahydrofuran (B95107) (THF). nih.gov

Alternatively, a two-step procedure can be employed using a milder reducing agent like sodium borohydride (NaBH₄). In this approach, the carboxylic acid is first converted into a more reactive intermediate. A patent for the synthesis of 3-bromo-4-fluorobenzyl alcohol describes the activation of 3-bromo-4-fluorobenzoic acid with ethyl chloroformate in the presence of a base, followed by reduction of the resulting mixed anhydride (B1165640) with aqueous sodium borohydride to yield the target alcohol in high purity. google.com

Table 2: Comparison of Reduction Methods for Benzoic Acid Precursors

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Direct Reduction | 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzoic acid | 1. Et₃N, TBDPSCl2. LiAlH₄ | One-pot after protection step; uses a strong reducing agent. nih.gov |

Hydroxymethylation of 2,3-Dibromo-4-fluorotoluene Derivatives

The synthesis of this compound could potentially be achieved through the functionalization of a toluene derivative, specifically 2,3-Dibromo-4-fluorotoluene. This pathway would involve the conversion of the benzylic methyl group into a hydroxymethyl group (-CH₂OH). A common strategy for this transformation is a two-step process involving initial benzylic bromination followed by nucleophilic substitution.

First, the toluene derivative would undergo free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) to form 2,3-dibromo-4-fluorobenzyl bromide. This intermediate can then be converted to the alcohol via a hydrolysis reaction or by reaction with a hydroxide source. While this specific sequence for 2,3-Dibromo-4-fluorotoluene is not detailed in the provided search results, the synthesis of various benzyl bromides from toluene derivatives is a well-established industrial process. apolloscientific.co.uk

Advanced Synthetic Methodologies

Continuous Flow Synthesis for this compound Production

Modern chemical manufacturing increasingly utilizes continuous flow technology to improve efficiency, safety, and scalability over traditional batch processing. tue.nl The synthesis of this compound is well-suited for adaptation to a continuous flow process. apolloscientific.co.ukuni-muenchen.de

A flow chemistry setup could be designed for the reduction of either 2,3-Dibromo-4-fluorobenzaldehyde or its corresponding benzoic acid. For example, a solution of the aldehyde precursor and a reducing agent could be pumped and mixed in a T-mixer before entering a heated or cooled coiled tube reactor. uni-muenchen.de The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction yield and minimization of side products. tue.nl

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the product stream from one reactor is fed directly into the next for a subsequent transformation, often with in-line purification. semanticscholar.org For the synthesis of this compound, a process could be envisioned where the precursor aldehyde is first generated in a flow reactor and, after an in-line workup (e.g., liquid-liquid separation), the stream is directly introduced into a second reactor for the reduction step. tue.nl This approach avoids the isolation of intermediates, reduces manual handling of potent chemicals, and can significantly shorten production times. apolloscientific.co.uksemanticscholar.org Companies have successfully used flow reactors, such as the Vapourtec R-series, for scaling up the production of related building blocks like substituted benzyl bromides. apolloscientific.co.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dibromo-4-fluorobenzaldehyde |

| 2,3-Dibromo-4-fluorobenzoic acid |

| 2,3-Dibromo-4-fluorotoluene |

| 2,3-Dibromo-4-fluorobenzyl bromide |

| 2-bromo-4-fluorobenzaldehyde |

| 2-bromo-4-fluorobenzyl alcohol |

| 3-bromo-4-fluorobenzoic acid |

| 3-bromo-4-fluorobenzyl alcohol |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzoic acid |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol |

| Diisobutylaluminum hydride (DIBAL-H) |

| Ethyl chloroformate |

| Lithium aluminum hydride (LiAlH₄) |

| N-bromosuccinimide (NBS) |

| N-fluoro-o-benzenedisulfonimide (NFOBS) |

| N-fluorobenzenesulfonimide (NFSI) |

| Selectfluor® |

| Sodium borohydride (NaBH₄) |

Photochemical Approaches to Halogenation in Benzyl Systemssoftecks.inrsc.org

Photochemical halogenation is a powerful method for the selective functionalization of the benzylic position of toluene and its derivatives. This approach operates via a free-radical chain mechanism, which is initiated by the absorption of light, often in the UV or visible spectrum. softecks.in For the synthesis of a precursor to this compound, such as 2,3-dibromo-4-fluorotoluene, this method allows for the specific bromination of the methyl group to form 2,3-dibromo-4-fluorobenzyl bromide, which can then be readily converted to the target alcohol via hydrolysis.

The process is initiated by the homolytic cleavage of a bromine source, such as molecular bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS), to generate a bromine radical. researchgate.net This initiation step is facilitated by light energy and circumvents the need for high temperatures that might promote side reactions. rsc.org The bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. researchgate.netnih.gov This resonance stabilization is key to the high regioselectivity of the reaction, as the benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule. researchgate.net The resulting benzylic radical then reacts with another molecule of the bromine source to yield the benzyl bromide product and a new bromine radical, which continues the chain reaction. nih.gov

The use of NBS is particularly advantageous as it maintains a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic aromatic substitution on the electron-rich ring. researchgate.net Solvents such as acetonitrile or carbon tetrachloride are commonly employed. researchgate.net Photochemical methods offer a high degree of control and are often more efficient and selective than thermal initiation methods for benzylic halogenations. pharmtech.com

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | Substituted Toluene (e.g., 2,3-Dibromo-4-fluorotoluene) | Substrate for benzylic bromination. | softecks.in |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low-concentration source of bromine radicals, enhancing selectivity for benzylic substitution over aromatic addition. | researchgate.netresearchgate.net |

| Initiation | UV or Visible Light (e.g., compact fluorescent lamp) | Initiates the reaction via homolytic cleavage of the bromine source to form radicals. | rsc.orgresearchgate.net |

| Solvent | Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄) | Inert solvent to dissolve reactants. Acetonitrile is a safer alternative to CCl₄. | researchgate.net |

| Product | Substituted Benzyl Bromide | Intermediate for subsequent conversion to benzyl alcohol. | nih.gov |

Microreactor Technologies for Enhanced Selectivity and Yieldresearchgate.net

Microreactor technology, also known as continuous flow chemistry, offers significant advantages for highly exothermic and rapid reactions like halogenations. softecks.inresearchgate.net The application of microreactors to the photochemical bromination of a 2,3-dibromo-4-fluorotoluene precursor can lead to substantial improvements in selectivity, yield, and safety compared to conventional batch processes. corning.com

Microreactors utilize channels with sub-millimeter dimensions, which results in an exceptionally high surface-area-to-volume ratio. researchgate.netnih.gov This key feature allows for highly efficient heat transfer, rapidly dissipating the heat generated during exothermic bromination reactions and preventing the formation of "hot spots." pharmtech.com Precise temperature control minimizes thermal side reactions and decomposition, leading to a cleaner product profile and higher selectivity for the desired monobrominated benzylic product. corning.com

Furthermore, for photochemical applications, the small channel dimensions ensure uniform and intense irradiation of the reaction mixture. rsc.org In a large batch reactor, light penetration can be limited (the "inner filter effect"), leading to inefficient and incomplete reactions. In a microreactor, the short path length allows photons to penetrate the entire reaction volume, ensuring that all molecules are evenly irradiated, which can significantly reduce reaction times and improve quantum efficiency. rsc.orgtue.nl The rapid mixing achieved in microreactors also prevents localized concentration gradients, further enhancing selectivity. tue.nl Research comparing batch and microreactor setups for similar bromination reactions has demonstrated a clear increase in product yield and a decrease in the formation of by-products, such as dibrominated species. researchgate.net

| Parameter | Conventional Batch Reactor | Microreactor | Advantage of Microreactor | Reference |

|---|---|---|---|---|

| Heat Transfer | Poor; temperature gradients and hotspots are common. | Excellent; rapid heat dissipation due to high surface-area-to-volume ratio. | Enhanced safety and reduced thermal by-products. | pharmtech.comcorning.com |

| Mass Transfer (Mixing) | Slow; dependent on stirring efficiency. Can lead to local concentration gradients. | Very rapid; diffusion distances are short. | Improved reaction homogeneity and selectivity. | tue.nl |

| Photochemical Efficiency | Low; poor light penetration, especially at scale. | High; uniform and intense irradiation of the entire reaction volume. | Faster reaction rates and higher conversion. | rsc.org |

| Selectivity (Product vs. By-product) | Lower; side reactions (e.g., over-bromination) are more likely due to poor process control. | Higher; precise control over temperature, residence time, and stoichiometry minimizes by-product formation. | Increased yield of the desired product. | researchgate.net |

| Yield (Example: Dimethylphenol Bromination) | 56.1% | 77.2% | Significant increase in isolated product. | researchgate.net |

| Safety | Lower; handling large volumes of hazardous reagents, risk of thermal runaway. | Higher; small reaction volumes ("holdup") minimize risk. | Inherently safer process. | corning.com |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromo 4 Fluorobenzyl Alcohol

Transformations of the Benzyl (B1604629) Alcohol Functional Group

The primary alcohol functionality in 2,3-Dibromo-4-fluorobenzyl alcohol is a versatile site for a variety of chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation to Corresponding Aldehyde and Carboxylic Acid Derivatives

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions.

To Aldehydes: The selective oxidation of this compound to the corresponding aldehyde, 2,3-Dibromo-4-fluorobenzaldehyde (B1407820), can be achieved using a range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base) are commonly employed for this purpose to prevent over-oxidation to the carboxylic acid.

To Carboxylic Acids: More potent oxidizing agents will convert the benzyl alcohol directly to 2,3-Dibromo-4-fluorobenzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., the Jones reagent), or ruthenium tetroxide (RuO₄). The reaction typically involves heating the alcohol with an excess of the oxidizing agent in an appropriate solvent.

Table 1: Representative Oxidation Reactions of Benzyl Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | CrO₃/H₂SO₄ in acetone | Benzoic acid | ~90 | libretexts.org |

| Substituted Benzyl alcohols | TEMPO/NaOCl | Corresponding Aldehydes | 85-95 | General Protocol |

| Primary alcohols | NaBr/Selectfluor in CH₃CN/H₂O | Corresponding Carboxylic Acids | Good to Excellent | utas.edu.au |

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Given the benzylic nature of the alcohol, it can also undergo acid-catalyzed etherification with another alcohol molecule, leading to the formation of a symmetrical ether. A patent describes the etherification of the related 3-bromo-4-fluoro-benzyl alcohol with benzyl chloride in the presence of a base like potassium tert-butoxide. beilstein-journals.org

Table 2: Examples of Etherification of Benzyl Alcohols

| Alcohol | Reagent(s) | Product | Conditions | Reference |

|---|---|---|---|---|

| 3-Bromo-4-fluorobenzyl alcohol | Benzyl chloride, Potassium tert-butoxide | (3-Bromo-4-fluoro-benzyl) benzyl ether | Tetrahydrofuran (B95107), 20-80°C | beilstein-journals.org |

| Various Benzyl Alcohols | Iron(III) Chloride | Symmetrical ethers | Propylene carbonate | semanticscholar.org |

Esterification Reactions

Esterification of this compound can be readily accomplished by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the use of an acid chloride or anhydride with a base like pyridine (B92270) is effective. A patent details the formation of 3-bromo-4-fluoro-benzoic acid alkyl esters by reacting the corresponding acid with an alcohol in the presence of a catalyst like sulfuric acid. beilstein-journals.org

Table 3: Representative Esterification Reactions

| Alcohol | Carboxylic Acid/Derivative | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Acetic anhydride | Benzyl acetate | Pyridine | General Protocol |

| Various alcohols | Carboxylic acids | Esters | Sulfuric acid, heat | beilstein-journals.org |

Nucleophilic Displacement at the Benzylic Carbon

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions at the benzylic carbon. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) would yield the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.

Reactions Involving Aromatic Bromine Substituents at the 2,3-Positions

The two bromine atoms on the aromatic ring of this compound are key sites for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. The relative reactivity of the two bromine atoms can potentially be exploited for selective functionalization.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

These powerful reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon bonds by coupling the aryl bromides with various organometallic or unsaturated partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. utas.edu.auwikipedia.org For this compound, stepwise or double coupling could potentially be achieved to introduce new aryl or vinyl groups at the 2- and 3-positions. The reactivity difference between the two bromine atoms might allow for selective mono-arylation under carefully controlled conditions.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This would allow for the introduction of vinyl groups at the bromine-substituted positions of the benzyl alcohol.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govwikipedia.org This method would be suitable for introducing alkynyl moieties onto the aromatic ring of this compound.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. researchgate.netorganic-chemistry.org This reaction is known for its high functional group tolerance and can be used to introduce a wide variety of alkyl, aryl, or vinyl groups.

Table 4: General Conditions for Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, Water | utas.edu.auwikipedia.org |

| Heck | Alkenes | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | organic-chemistry.orgwikipedia.orglibretexts.org |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diisopropylamine | THF, DMF | wikipedia.orgnih.govwikipedia.org |

| Negishi | Organozinc reagents | Pd(PPh₃)₄, Ni(acac)₂ | Not always required | THF, DMF | researchgate.netorganic-chemistry.org |

Due to the presence of two bromine atoms, controlling the stoichiometry of the coupling partner and the reaction conditions would be crucial to achieve selective mono- or di-substitution. The electronic and steric environment of each bromine atom could lead to differences in their reactivity, potentially allowing for regioselective transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to a leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

In this compound, the aromatic ring is substituted with three halogen atoms (F, Br), which are all electron-withdrawing via induction. This reduces the electron density of the ring, making it more susceptible to nucleophilic attack compared to benzene (B151609). wikipedia.org

Two potential leaving groups for SNAr are the bromide ions at positions 2 and 3.

Displacement of Bromine at C-2: The bromine atom at the C-2 position is ortho to the weakly electron-withdrawing -CH2OH group and meta to the strongly electron-withdrawing fluorine atom.

Displacement of Bromine at C-3: The bromine atom at the C-3 position is para to the fluorine atom. This para-relationship is highly activating for SNAr because the strong inductive effect of fluorine can effectively stabilize the negative charge of the Meisenheimer intermediate that develops at the ipso-carbon (C-3). libretexts.org

Therefore, nucleophilic attack is most likely to occur at the C-3 position, leading to the displacement of the bromide ion. A patent for the synthesis of related compounds describes the reaction of a derivative, (3-bromo-4-fluoro-benzyl) benzyl ether, with sodium phenolate (B1203915) in the presence of a copper(I) oxide catalyst to displace the bromide, supporting the feasibility of nucleophilic substitution at this position. google.com

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Attack | Leaving Group | Activating/Deactivating Substituents | Predicted Reactivity |

|---|---|---|---|

| C-3 | Bromine | Para-Fluoro (strongly activating) | Most Favorable |

Formation of Organometallic Reagents from Aromatic Bromides

The formation of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, from aryl halides is a fundamental transformation in organic synthesis. libretexts.orgutexas.edu These reactions involve the reduction of a carbon-halogen bond by an alkali or alkaline earth metal, typically lithium or magnesium. libretexts.org The reactivity of the halide in these formations follows the order I > Br > Cl, making the two bromine atoms on this compound potential reaction sites. libretexts.org

However, a significant limitation exists for this specific molecule: the presence of the acidic hydroxyl proton in the benzyl alcohol group. libretexts.orglibretexts.org Organometallic reagents are extremely strong bases and will readily deprotonate alcohols, amines, and even terminal alkynes. libretexts.orgyoutube.com

If one were to attempt the direct formation of a Grignard or organolithium reagent from this compound, the first equivalent of the organometallic reagent formed would immediately react with the starting material's alcohol group in an acid-base reaction. This would quench the reagent and prevent any subsequent desired reactions.

To successfully form an organometallic reagent, the alcohol functionality must first be protected with a group that is stable to the reaction conditions. A common strategy is the conversion of the alcohol to an ether, such as a benzyl ether or a silyl (B83357) ether. google.com For example, a patent describes the etherification of the related 3-bromo-4-fluorobenzyl alcohol with benzyl chloride in the presence of a base. google.com After protection, either of the C-Br bonds could, in principle, be converted to an organometallic species using magnesium or lithium metal under anhydrous ether or THF conditions. libretexts.orgyoutube.com The relative reactivity of the C-2 vs. C-3 bromine would depend on steric and electronic factors, though differentiation can be challenging.

Influence of Aromatic Fluorine at the 4-Position on Reactivity and Electronic Effects

The fluorine atom at the C-4 position exerts a powerful influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects. rsc.org

Inductive Effect (-I): Due to its high electronegativity, fluorine is the most strongly inductively electron-withdrawing of all halogens. This effect decreases the electron density across the entire aromatic ring, deactivating it towards electrophilic attack. libretexts.org

Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect directs incoming electrophiles to the ortho and para positions. However, due to poor orbital overlap between the 2p orbital of fluorine and the 3p orbital of carbon, this resonance donation is weak.

In the context of this compound, the fluorine's strong -I effect is dominant. It significantly lowers the ring's electron density, which has two main consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it a better electrophile for attack by nucleophiles. As discussed, the para-positioning of the fluorine relative to the bromine at C-3 provides potent stabilization for the Meisenheimer intermediate, making SNAr a viable reaction pathway. libretexts.org

Recent studies have also highlighted the unique ability of the C-F bond to act as a leaving group in substitution reactions, often activated by hydrogen bond donors or Lewis acids, although this typically requires harsh conditions. beilstein-journals.org

Electrophilic Aromatic Substitution on the 2,3-Dibromo-4-fluorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich pi-system of the benzene ring. lumenlearning.commasterorganicchemistry.com The success and regioselectivity of this reaction are governed by the substituents already present on the ring. libretexts.org

The aromatic ring of this compound is heavily substituted, with only one available position for substitution: C-5. The directing effects of the existing groups must be considered:

-Br (at C-2 and C-3): Deactivating, ortho/para-directing.

-F (at C-4): Deactivating, ortho/para-directing.

-CH2OH (at C-1): Weakly activating, ortho/para-directing.

The ring is considered highly deactivated due to the cumulative, strong inductive effects of the three halogen substituents. masterorganicchemistry.com While the -CH2OH group is technically activating, its effect is likely overwhelmed by the powerful deactivating nature of the three halogens. Therefore, forcing an electrophilic substitution on this ring would require harsh reaction conditions. msu.edu

Should a reaction occur, all substituents would direct an incoming electrophile to the single open position at C-5.

The -CH2OH group directs ortho to C-2 (occupied) and para to C-4 (occupied). Its influence on C-5 is minimal.

The Br at C-2 directs ortho to C-1 (occupied) and para to C-5.

The Br at C-3 directs ortho to C-2 (occupied) and C-4 (occupied). Its influence on C-5 is minimal.

The F at C-4 directs ortho to C-3 (occupied) and C-5.

Radical Reactions and Benzylic C-H Activation

The C-H bonds on the carbon atom adjacent to a benzene ring (the benzylic position) are weaker than typical sp³ C-H bonds. libretexts.org This is because homolytic cleavage of a benzylic C-H bond yields a benzyl radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.org

The -CH2OH group of this compound contains two such benzylic hydrogens. This makes the benzylic carbon a potential site for radical reactions. libretexts.org

Radical Halogenation: A common reaction is benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). This would selectively replace one of the benzylic hydrogens with a bromine atom to form 2,3-dibromo-4-fluorobenzyl bromide.

Benzylic C-H Activation: More advanced methods involve the transition metal-catalyzed functionalization of benzylic C-H bonds. For instance, copper-catalyzed methods can couple benzylic C-H bonds with alcohols to form ethers, initiated by an oxidant that generates a nitrogen-centered radical capable of abstracting a benzylic hydrogen. chemrxiv.org

These reactions offer a pathway to functionalize the molecule without directly manipulating the heavily substituted aromatic ring.

Derivatives, Analogs, and Functionalization of 2,3 Dibromo 4 Fluorobenzyl Alcohol

Design and Synthesis of Novel Derivatives from 2,3-Dibromo-4-fluorobenzyl Alcohol

The strategic functionalization of this compound opens avenues for creating a wide range of novel derivatives. The presence of both a reactive hydroxyl group and two distinct bromine atoms on the aromatic ring allows for a variety of chemical transformations.

Modifications at the Hydroxyl Group for Divergent Synthesis

The primary alcohol functionality in this compound is a key site for derivatization. Standard organic reactions can be employed to modify this group, leading to the synthesis of ethers, esters, and other functional moieties. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can yield a variety of ether derivatives. Similarly, esterification with carboxylic acids or their derivatives provides access to a broad spectrum of esters.

Table 1: Examples of Hydroxyl Group Modifications

| Reagent | Product Type | Potential Reaction Conditions |

| Alkyl Halide (e.g., Benzyl (B1604629) chloride) | Ether | Base (e.g., Potassium tert-butoxide) in a suitable solvent (e.g., THF) |

| Carboxylic Acid / Acid Chloride | Ester | Acid catalyst or base |

| Thionyl Chloride | Benzyl Chloride | Inert solvent (e.g., Carbon tetrachloride) |

These modifications not only alter the physical and chemical properties of the parent molecule but also serve as handles for further synthetic transformations, enabling a divergent approach to building molecular complexity.

Transformations Involving the Aromatic Halogens for Structural Diversification

The two bromine atoms on the aromatic ring of this compound offer significant opportunities for structural diversification through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be utilized to form new carbon-carbon bonds at the positions of the bromine atoms. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environments, may allow for selective functionalization.

For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, leading to the formation of biaryl structures. Similarly, Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. The choice of catalyst, ligands, and reaction conditions can be tuned to control the selectivity and efficiency of these transformations.

Exploration of Chemoselectivity and Regioselectivity in Functionalization Strategies

A key challenge and opportunity in the functionalization of this compound lies in achieving chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving both the hydroxyl group and the aromatic bromines, conditions can be chosen to selectively target one site while leaving the other intact.

Regioselectivity, on the other hand, pertains to the selective reaction at one of the two bromine atoms. The electronic environment created by the fluorine and the hydroxymethyl group, as well as the steric hindrance around each bromine, can lead to preferential reactivity at either the C2 or C3 position. Careful selection of reagents and catalytic systems is crucial for controlling which bromine atom undergoes substitution. For example, the formation of a Grignard reagent or a lithium-halogen exchange is often regioselective, dictated by the electronic and steric factors of the neighboring substituents.

Synthetic Utility of this compound as a Scaffold for Complex Molecules

The ability to selectively and sequentially functionalize the different reactive sites of this compound makes it a valuable scaffold for the synthesis of complex organic molecules. By first modifying the hydroxyl group, the aromatic halogens can then be addressed, or vice versa. This stepwise approach allows for the controlled construction of intricate molecular architectures.

This multi-functional scaffold can be particularly useful in the synthesis of agrochemicals, and materials science. The halogenated benzene (B151609) ring is a common motif in many biologically active compounds, and the ability to introduce diverse substituents at specific positions is a powerful tool in the design of new chemical entities. The rigid aromatic core provides a well-defined three-dimensional structure upon which various functional groups can be appended, leading to molecules with tailored properties.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dibromo 4 Fluorobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like 2,3-dibromo-4-fluorobenzyl alcohol, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would be required for a complete assignment of all proton and carbon signals.

Proton (1H) NMR Analysis

The 1H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. The aromatic region would be of particular interest, showing the coupling patterns of the two aromatic protons. The substitution pattern (2,3-dibromo-4-fluoro) would lead to a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The benzylic protons (CH2OH) would likely appear as a doublet, which could become a singlet upon D2O exchange with the hydroxyl proton.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| Ar-H | 7.0 - 8.0 | m | |

| CH2 | ~4.7 | d |

Note: This table is predictive. Actual experimental values are not available in the searched literature.

Carbon-13 (13C) NMR Analysis

The 13C NMR spectrum would identify all unique carbon atoms in the molecule. The aromatic region would show six distinct signals due to the lack of symmetry. The carbon atoms bonded to bromine and fluorine would exhibit characteristic shifts, and the C-F coupling would be observable. The benzylic carbon would be found at a typical chemical shift for a carbon attached to an oxygen atom.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | ~160 (d, 1JCF) |

| C-Br | ~110 - 125 |

| Ar-C | ~115 - 140 |

| Ar-CH | ~125 - 135 |

Note: This table is predictive. Actual experimental values are not available in the searched literature.

Fluorine-19 (19F) NMR Analysis

19F NMR is a highly sensitive technique that would provide specific information about the fluorine atom's environment. A single signal would be expected for the fluorine atom on the aromatic ring, and its chemical shift would be indicative of the electronic environment created by the adjacent bromine atoms and the benzyl (B1604629) alcohol group.

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the aromatic protons to their respective carbons and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary carbons and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the spatial arrangement of the substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the hydroxyl (-OH) group, the aromatic ring, and the C-Br and C-F bonds.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

| C-F stretch | 1000-1350 |

Note: This table is predictive. Actual experimental values are not available in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement that could confirm its molecular formula (C7H5Br2FO). The isotopic pattern caused by the two bromine atoms (79Br and 81Br) would be a distinctive feature in the mass spectrum. Analysis of the fragmentation patterns would offer further structural information, likely showing the loss of the hydroxyl group, water, and halogen atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. tanta.edu.eg

In the case of this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions in such aromatic systems are typically π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. libretexts.org The presence of substituents on the benzene ring—two bromine atoms, a fluorine atom, and a hydroxymethyl group—influences the energy of these transitions and, consequently, the absorption maxima (λmax).

The bromine and fluorine atoms, being halogens, have non-bonding electron pairs (n electrons). This allows for the possibility of n → π* transitions, where a non-bonding electron is excited to an anti-bonding π* orbital. youtube.com These transitions are generally of lower intensity than π → π* transitions. youtube.com The hydroxymethyl group (-CH₂OH) is considered an auxochrome, a group that can modify the absorption of a chromophore.

The solvent used for analysis can also influence the UV-Vis spectrum by stabilizing or destabilizing the ground and excited states, potentially causing a shift in the absorption maxima. A hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent like hexane (B92381) would be expected to show characteristic absorption bands for the substituted aromatic ring.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |

| π → π | 200 - 280 | > 10,000 | Intense absorption arising from the excitation of electrons within the aromatic π system. |

| n → π | 280 - 320 | < 2,000 | Lower intensity absorption due to the transition of non-bonding electrons from the halogen substituents to the aromatic π* orbitals. |

Note: The data in this table is illustrative and represents expected values based on the chemical structure. Actual experimental values may vary.

X-ray Crystallographic Analysis for Molecular Geometry and Solid-State Conformation

The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, X-ray crystallographic analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-Br, C-F, C-C, and C-O bonds.

The bond angles within the benzene ring and the substituent groups.

The conformation of the hydroxymethyl group relative to the plane of the benzene ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

Note: The data in this table is illustrative and represents expected values based on typical bond lengths and angles for similar structures. Actual experimental values would be determined from the crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly used chromatographic methods in organic chemistry.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would involve injecting a small sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A detector at the end of the column measures the amount of compound eluting over time, producing a chromatogram. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks. For a similar compound, 2,4-Dibromobenzyl alcohol, GC has been used to determine a purity of at least 98%. strem.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent (the stationary phase). The separation is based on the compound's interaction with the stationary phase. A detector measures the absorbance or other properties of the eluent, generating a chromatogram. HPLC is also used for purity assessment, and for a related compound, 2,4-Dibromobenzyl alcohol, a purity of 98-102% has been determined by HPLC. strem.com

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Typical Condition |

| GC | Column | Capillary column (e.g., DB-5) |

| Injector Temperature | 250 °C | |

| Oven Temperature Program | Gradient from 100 °C to 280 °C | |

| Detector | Flame Ionization Detector (FID) | |

| HPLC | Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV detector at a specific wavelength (e.g., 254 nm) |

Note: The conditions in this table are illustrative and would require optimization for the specific analysis of this compound.

Computational and Theoretical Chemical Studies of 2,3 Dibromo 4 Fluorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 2,3-Dibromo-4-fluorobenzyl alcohol would typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional arrangement of the atoms. This would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of the molecule.

Vibrational Frequency Analysis: Following optimization, these calculations confirm that the structure is a true energy minimum and predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be used to interpret experimental spectroscopic data.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are based on first principles without the use of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach. While often less accurate than modern DFT for many properties due to its neglect of electron correlation, an HF calculation would provide a baseline understanding of the molecule's electronic structure. It serves as a starting point for more advanced, correlated methods (like Møller-Plesset perturbation theory or Coupled Cluster), which provide more accurate energies and properties at a higher computational expense.

Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy and spatial distribution of the HOMO indicate the most likely sites for electrophilic attack.

LUMO: The innermost empty orbital, which acts as an electron acceptor. Its energy and distribution reveal the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, this analysis would pinpoint how the electronegative bromine and fluorine atoms and the alcohol group influence the molecule's reactivity hotspots.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions.

Red Regions (Negative Potential): Indicate areas rich in electrons, typically around electronegative atoms like oxygen and fluorine. These are sites prone to electrophilic attack.

Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as around hydrogen atoms (especially the hydroxyl proton). These are sites for nucleophilic attack.

Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

An MEP map for this compound would visually illustrate the charge distribution, highlighting the negative potential near the fluorine and oxygen atoms and the positive potential on the hydroxyl hydrogen, which is crucial for predicting hydrogen bonding behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs. Key insights from NBO analysis include:

Hybridization and Bonding: It details the hybridization of atomic orbitals that form specific bonds (e.g., C-C, C-Br, C-O) and lone pairs.

Charge Transfer and Delocalization: NBO quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonds). The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, providing a measure of hyperconjugation and resonance effects, which are key to understanding the molecule's stability and electronic structure.

This analysis would clarify the nature of the C-Br, C-F, and C-O bonds and quantify the electronic delocalization within the benzene (B151609) ring and its substituents.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis involves systematically studying the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, this would primarily focus on the rotation around the C-C bond connecting the benzyl (B1604629) group to the CH₂OH moiety. The goal is to identify the global minimum energy conformer and the energy barriers to rotation, which determines the molecule's flexibility at different temperatures.

Molecular Dynamics (MD) Simulations would provide a time-resolved view of the molecule's behavior. By simulating the motions of atoms and molecules over time based on classical mechanics, MD can explore:

Conformational Dynamics: How the molecule samples different conformations in a given environment (e.g., in a solvent or in the solid state).

Solvation Effects: How solvent molecules arrange around the solute and influence its structure and dynamics.

Intermolecular Interactions: The nature and lifetime of interactions, such as hydrogen bonds, with surrounding molecules.

These simulations would offer a dynamic picture of how this compound behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction of spectroscopic parameters for organic molecules. nih.gov These theoretical calculations can provide valuable data on the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of this compound, aiding in its structural elucidation and characterization.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com This method, often employed in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), can predict the ¹H and ¹³C NMR chemical shifts of the molecule. mdpi.com The theoretical chemical shifts are typically calculated relative to a reference standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com For this compound, such calculations would elucidate the influence of the two bromine atoms and the fluorine atom on the electronic environment of the aromatic ring and the benzylic protons. The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure.

The following table illustrates the type of data that would be generated from a computational study predicting the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted NMR Chemical Shifts for this compound This table is illustrative and based on general principles of computational chemistry. Actual values would be derived from specific quantum chemical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 138.1 (d, JC-F) | |

| C2 | 125.3 | |

| C3 | 129.8 | |

| C4 | 160.5 (d, JC-F) | |

| C5 | 7.45 (d) | 118.2 (d, JC-F) |

| C6 | 7.68 (d) | 128.5 |

| CH₂ | 4.75 (s) | 63.2 |

Note: The splitting patterns (d = doublet, s = singlet) and coupling constants (J) are also predictable from higher-level calculations.

Similarly, computational methods can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. These calculations involve determining the harmonic vibrational frequencies at the optimized geometry of the molecule. The predicted frequencies and their corresponding intensities can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions, such as C-H stretching, O-H stretching, C-C aromatic stretching, and C-Br and C-F stretching. nih.govresearchgate.net

The table below provides an example of the kind of data that would be obtained from a computational study of the vibrational frequencies of this compound.

Table 2: Predicted Vibrational Frequencies for this compound This table is illustrative and based on general principles of computational chemistry. Actual values would be derived from specific quantum chemical calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2950 | Aliphatic C-H stretching |

| ν(C=C)aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(O-H) | 1410 | O-H bending |

| ν(C-F) | 1250 | C-F stretching |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for investigating the reaction mechanisms and identifying the transition states of chemical reactions involving this compound. ugr.es By mapping the potential energy surface of a reaction, computational chemistry can provide detailed insights into the energy barriers, intermediates, and the geometry of transition states. ugr.es

For instance, the oxidation of this compound to the corresponding aldehyde or carboxylic acid can be studied computationally. These calculations would involve identifying the lowest energy pathway for the reaction and characterizing the structure of the transition state. The information gained from such studies, including the activation energy, can help in understanding the reactivity of the molecule and in optimizing reaction conditions.

Furthermore, computational studies can explore the mechanisms of nucleophilic substitution reactions at the benzylic position. The nature of the transition state, whether it follows an SN1 or SN2 pathway, can be elucidated by analyzing the computed structures and energies. ugr.es The influence of the bromine and fluorine substituents on the stability of potential carbocation intermediates or the accessibility of the transition state can also be quantified.

The following table outlines the types of parameters that would be calculated in a computational study of a hypothetical reaction involving this compound.

Table 3: Calculated Parameters for a Hypothetical Reaction of this compound This table is illustrative and based on general principles of computational chemistry. Actual values would be derived from specific quantum chemical calculations.

| Parameter | Description |

|---|---|

| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. |

| ΔG‡ (Gibbs Free Energy of Activation) | The change in Gibbs free energy between the reactants and the transition state. |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction coordinate, including bond lengths and angles of forming and breaking bonds. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of the transition state, confirming it as a true saddle point on the potential energy surface. |

Applications of 2,3 Dibromo 4 Fluorobenzyl Alcohol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Chemical Architectures

The 2,3-Dibromo-4-fluorobenzyl alcohol molecule possesses multiple reactive sites, making it a versatile building block in organic synthesis. The hydroxyl group of the benzyl (B1604629) alcohol can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters. The bromine atoms on the aromatic ring are amenable to a wide range of coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the benzene (B151609) ring, affecting the reactivity of the other substituents and the properties of the final products.

Intermediate in the Synthesis of Specialty Chemicals

Halogenated benzyl alcohols are important intermediates in the production of specialty chemicals. For instance, related compounds like 3-bromo-4-fluorobenzyl alcohol are utilized in the synthesis of various organic molecules. chemimpex.com The unique substitution pattern of this compound could be exploited to create novel specialty chemicals with specific desired properties.

Contributions to Material Science Research (e.g., precursor for functional polymers, resins with enhanced thermal stability or chemical resistance)

Halogenated and fluorinated aromatic compounds are often used as precursors for functional polymers and resins with enhanced properties. The bromine atoms can impart flame-retardant properties, while the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. While no specific studies on polymers derived from this compound are publicly available, it is plausible that this compound could serve as a monomer or a precursor for monomers used in the synthesis of high-performance polymers and resins.

Enabling Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates